

wet granulation method indapamide SR tablets

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Compound Focus: Indapamide hemihydrate

CAS No.: 180004-24-4

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Formulation Design and Rationale

The goal of formulating Indapamide SR tablets is to maintain constant blood levels over 24 hours, improving the therapeutic index and reducing side effects associated with immediate-release peaks [1] [2]. The matrix system using hydrophilic polymers like HPMC is a widely adopted approach.

Table 1: Example Formulation Compositions (per tablet)

This composition is adapted from a research study [1]. The total tablet weight can be adjusted with additional fillers.

Ingredient	Function	Quantity (mg) - F1	Quantity (mg) - F2	Quantity (mg) - F3
Indapamide	Active Pharmaceutical Ingredient (API)	1.5	1.5	1.5
HPMC K 100 M	Sustained-Release Matrix Polymer	7.5	-	-
HPMC (various grades)	Sustained-Release Matrix Polymer	-	7.5	4.0 - 8.0

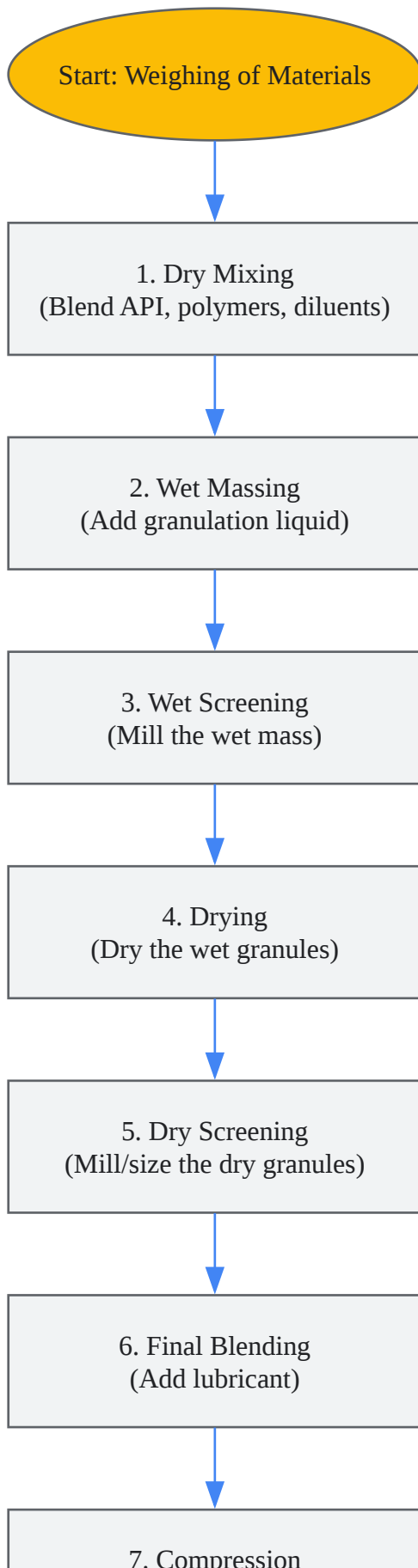
Ingredient	Function	Quantity (mg) - F1	Quantity (mg) - F2	Quantity (mg) - F3
Mannitol	Diluent	45.0	24.0	-
Microcrystalline Cellulose (MCC)	Diluent / Binder	-	21.0	23.0
HPC-LF	Binder	0.75	0.75	0.75
Zinc Stearate	Lubricant	0.25	0.25	0.25
Purified Water	Granulating Liquid	q.s.	q.s.	q.s.

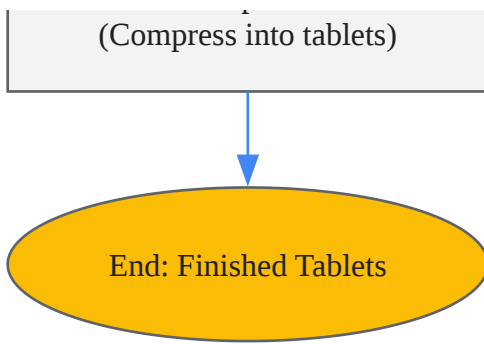
Formulation Rationale:

- **Sustained-Release Polymer:** **HPMC** is the cornerstone polymer for creating a hydrophilic gel matrix. Upon contact with water, it hydrates and swells, forming a gel layer that controls the release of Indapamide through diffusion and erosion [1] [3]. The grade and viscosity (e.g., K4M, K15M, K100M) directly impact the release rate.
- **Fillers:** **Mannitol** and **Microcrystalline Cellulose (MCC)** are used as diluents to achieve the desired tablet weight and improve properties like flow and compressibility [1].
- **Binder:** **Hydroxypropyl Cellulose (HPC-LF)** is dissolved in the granulating liquid to promote adhesion of powder particles during the wet granulation process, forming robust granules [1].
- **Lubricant:** **Zinc Stearate** (or more commonly, magnesium stearate) is added to the final blend to reduce friction during ejection from the tablet press and prevent sticking [1] [3].

Wet Granulation Manufacturing Protocol

The following workflow and detailed steps outline the wet granulation process for manufacturing Indapamide SR matrix tablets.





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Detailed Experimental Steps:

- **Dry Mixing:**

- Weigh all inner-phase ingredients (Indapamide, HPMC, diluents) according to the formulation.
- Transfer the powders to a suitable mixer (e.g., a high-shear granulator or a twin-shell blender) and mix for **10-15 minutes** to achieve a homogeneous powder blend [1].

- **Wet Massing & Granulation:**

- In a high-shear granulator, while mixing, add the granulating liquid (e.g., an **isopropyl alcohol (IPA) solution of HPC-LF binder**) gradually [1].
- Continue mixing until moist, coherent agglomerates form. The endpoint is often determined by power consumption or visual inspection of granule consistency.

- **Wet Screening:**

- Pass the wet mass through a sieve or mill (e.g., using a **#6-8 mesh screen**) to break down large lumps and create uniformly sized wet granules [1].

- **Drying:**

- Transfer the wet granules to a tray dryer or a fluidized bed dryer.
- Dry until the **Loss on Drying (LOD)** is less than **2-3%**. Typical inlet air temperature for a fluidized bed dryer is **50-60°C** [1].

- **Dry Screening:**

- Pass the dried granules through a **#20-30 mesh screen** to break up aggregates and ensure uniform particle size for better flow and compression [1].

- **Final Blending (Lubrication):**

- Transfer the sized dry granules to a blender (e.g., a double-cone blender).
- Add the extragranular lubricant (e.g., Zinc Stearate) and any other extra-granular excipients.
- Blend for **3-5 minutes** to ensure uniform distribution without over-lubrication, which can negatively affect tablet hardness and drug release [1].

- **Compression:**

- Compress the final blend on a rotary tablet press using suitable tooling to achieve the target tablet weight, hardness, and thickness.

Pre-compression and Post-compression Evaluation

Comprehensive evaluation ensures the granules and final tablets meet quality standards.

Table 2: Standard Evaluation Parameters and Results

The following table summarizes key tests and typical results from research formulations [1].

Test	Method / Specification	Typical Results
Bulk Density (g/ml)	USP <616>; Measure poured density	0.49 - 0.53
Tapped Density (g/ml)	USP <616>; Measure tapped density	0.59 - 0.69
Carr's Index (%)	Calculated: (Tapped - Bulk)/Tapped x 100	23.5 - 25.5 (Fair to Passable Flow)
Tablet Hardness (N)	Hardness Tester (e.g., Monsanto, Schleuniger)	50 - 100 N
Tablet Friability (%)	USP <1216>; Roche Friabilator, 100 revolutions	≤ 1.0% (e.g., 0.12 - 0.18%)
Weight Variation	USP <905>; Weigh 20 tablets individually	Meets USP requirements

Test	Method / Specification	Typical Results
Drug Content Uniformity (%)	HPLC assay of 10 individual tablets	95 - 102% of label claim
In-Vitro Drug Release	USP Apparatus II (Paddle), 50 RPM, in pH 6.8 phosphate buffer at 37°C	Target Profile: ~50% release between 5-14 hours, complete release over 24 hours [1] [2]

Detailed Experimental Protocols:

- **Drug Release (Dissolution) Testing [1]:**

- **Apparatus:** USP Type II (Paddle).
- **Medium:** 900 mL of pH 6.8 phosphate buffer.
- **Conditions:** 50 RPM, 37 ± 0.5°C.
- **Sampling Intervals:** 1, 4, 8, 12, 16, 20, and 24 hours.
- **Analysis:** Withdraw samples, filter through a 0.45µm membrane filter, and analyze by HPLC.
- **HPLC Conditions:**
 - **Column:** C18 (e.g., Intersil ODS 3V, 150 x 4.6 mm, 4µm).
 - **Mobile Phase:** Acetonitrile : Phosphate Buffer (pH 3.6) (40:60 v/v).
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV at 240 nm.
 - **Injection Volume:** 50 µL.

- **Stability Studies [4]:**

- Package the optimized formulation and store under accelerated stability conditions (40°C ± 2°C / 75% RH ± 5%) for up to 6 months. Sample at 0, 1, 3, and 6 months and evaluate for appearance, drug content, dissolution, and related substances.

Key Conclusions for Development

For researchers developing Indapamide SR tablets via wet granulation:

- **HPMC is a critical polymer** for achieving a 24-hour release profile. The release rate can be fine-tuned by varying the viscosity grade and concentration [1] [3].

- **Wet granulation is a robust process** that improves the flow and compressibility of powders containing high levels of hydrophilic polymer [1].
- Incorporating a portion of the release-controlling polymer in the **extragranular fraction** can help achieve a more consistent target release profile [1].
- The **1.5 mg SR dosage form** has demonstrated clinical efficacy in hypertension management with a potentially improved side effect profile compared to the 2.5 mg immediate-release formulation, particularly regarding serum potassium levels [2].

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